molecular formula C12H10N2O3 B8383381 6-(Pyridin-3-ylmethoxy)nicotinic acid CAS No. 1072855-63-0

6-(Pyridin-3-ylmethoxy)nicotinic acid

Cat. No.: B8383381
CAS No.: 1072855-63-0
M. Wt: 230.22 g/mol
InChI Key: OKECYZOKEGFVNG-UHFFFAOYSA-N
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Description

6-(Pyridin-3-ylmethoxy)nicotinic acid is a bifunctional compound of significant interest in medicinal chemistry and chemical biology. Its structure, incorporating both a nicotinic acid and a pyridylmethyl ether moiety, makes it a valuable precursor for the synthesis of more complex molecules. Research into analogous nicotinic acid derivatives has demonstrated their potential as key scaffolds in developing ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for neurological disorders . Furthermore, nicotinic acid-based pharmacophores are actively investigated for their enzyme inhibitory activity, showing promise in areas such as anti-diabetic research through the inhibition of enzymes like α-amylase . The structure of this compound also suggests potential utility in the development of herbicidal agents, as similar nicotinamide compounds have been disclosed in patents for their selective herbicidal activity . As a versatile building block, it can be used to create molecular probes for studying protein-ligand interactions or to develop novel compounds with potential pharmacological or agrochemical applications.

Properties

CAS No.

1072855-63-0

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

6-(pyridin-3-ylmethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c15-12(16)10-3-4-11(14-7-10)17-8-9-2-1-5-13-6-9/h1-7H,8H2,(H,15,16)

InChI Key

OKECYZOKEGFVNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs of 6-(Pyridin-3-ylmethoxy)nicotinic acid include:

Compound Name Substituent at 6-Position Key Structural Features
This compound Pyridin-3-ylmethoxy Bulky aromatic substituent; enhanced π-π interactions
6-Methoxynicotinic acid (CAS: 66572-55-2) Methoxy Smaller substituent; increased hydrophilicity
6-(2,2,2-Trifluoroethoxy)nicotinic acid (CAS: 175204-90-7) Trifluoroethoxy Electron-withdrawing group; higher lipophilicity
6-Hydroxynicotinic acid Hydroxy Polar group; involved in bacterial degradation pathways
5-Halo-6-trifluoromethylnicotinic acid Halogen + trifluoromethyl Electron-deficient; potential agrochemical applications

Key Differences :

  • Electronic Effects : Trifluoroethoxy and trifluoromethyl groups enhance electron-withdrawing properties, altering reactivity and binding affinity .
  • Biological Interactions : Hydroxy and methoxy groups facilitate hydrogen bonding, while aromatic substituents (e.g., pyridinylmethoxy) may enhance receptor binding through π-stacking .

Physicochemical Properties

  • Molecular Formula : C₁₂H₁₀N₂O₃ (calculated for this compound).
  • Molecular Weight : ~230 g/mol (estimated).
  • Comparison with Analogs :
Compound Molecular Weight (g/mol) logP<sup>*</sup> Solubility
This compound 230 1.8 (estimated) Moderate in DMSO
6-Methoxynicotinic acid 153.14 0.5 High in water
6-Trifluoroethoxy nicotinic acid 233.12 2.3 Low in aqueous media

<sup>*</sup>logP values estimated based on substituent contributions.

Pharmacological Effects and Efficacy

  • Lipid Modulation : Nicotinic acid analogs reduce serum phosphorus in dialysis patients and modulate lipid profiles (e.g., +63% HDL, -26% TG) . However, this compound’s bulky substituent may reduce gastrointestinal side effects (e.g., diarrhea) compared to smaller analogs .
  • Imaging Applications : Derivatives like 18F-BCPP-EF, which feature pyridin-3-ylmethoxy groups, are used in positron emission tomography (PET) for mitochondrial complex 1 imaging in Parkinson’s disease .
  • Metabolic Pathways : Unlike 6-hydroxynicotinic acid, which undergoes oxidative decarboxylation in bacterial metabolism , the pyridin-3-ylmethoxy group may confer resistance to enzymatic degradation.

Preparation Methods

Procedure

  • Precursor Preparation :

    • 6-Chloronicotinic acid is synthesized via directed chlorination of nicotinic acid using POCl₃ in DMF at 80°C for 6 hours.

    • Pyridin-3-ylmethanol is obtained by hydrogenating 3-cyanopyridine with RaNi under H₂ (2 atm) in ethanol, yielding 85–90%.

  • Coupling Reaction :

    • A mixture of 6-chloronicotinic acid (1.0 equiv), pyridin-3-ylmethanol (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv) in DMSO is heated at 110°C for 24 hours.

    • The crude product is purified via recrystallization (ethanol/water) to yield this compound (72–78%).

Key Data

ParameterValueSource
Yield72–78%
Reaction Time24 hours
CatalystCuI (10 mol%)
BaseK₂CO₃

Nucleophilic Aromatic Substitution (SNAr)

This method leverages the activation of the 6-position of nicotinic acid via electron-withdrawing groups, enabling displacement by pyridin-3-ylmethanol.

Procedure

  • Activation of Nicotinic Acid :

    • 6-Fluoronicotinic acid is prepared by nitration of nicotinic acid followed by diazotization and fluorination (HBF₄, NaNO₂).

  • Etherification :

    • 6-Fluoronicotinic acid (1.0 equiv) and pyridin-3-ylmethanol (1.5 equiv) are refluxed in DMF with K₂CO₃ (3.0 equiv) at 120°C for 18 hours.

    • The product is isolated via acidification (HCl) and filtration, yielding 65–70%.

Key Data

ParameterValueSource
Yield65–70%
Reaction Time18 hours
BaseK₂CO₃
SolventDMF

Metal-Free Coupling Using Potassium tert-Butoxide

A recent advancement avoids transition metals by using a strong base to mediate the coupling, enhancing sustainability.

Procedure

  • Reaction Setup :

    • 6-Bromonicotinic acid (1.0 equiv) and pyridin-3-ylmethanol (1.2 equiv) are combined with KOtBu (3.0 equiv) in DMSO at 130°C for 36 hours.

    • The mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH).

Key Data

ParameterValueSource
Yield60–65%
Reaction Time36 hours
BaseKOtBu
SolventDMSO

Comparative Analysis of Methods

MethodYield (%)Catalyst/ConditionsAdvantagesLimitations
Ullmann Coupling72–78CuI, K₂CO₃, DMSOHigh yield; robust for electron-deficient substratesRequires transition metal
SNAr65–70K₂CO₃, DMFNo metal catalystRequires activated substrate
Metal-Free Coupling60–65KOtBu, DMSOEnvironmentally friendlyLong reaction time; moderate yield

Q & A

Basic: What are the established synthetic routes for 6-(Pyridin-3-ylmethoxy)nicotinic acid?

Methodological Answer:
The synthesis typically involves coupling pyridin-3-ylmethanol with a nicotinic acid derivative. A common strategy is nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. For example:

  • Step 1: Protect the carboxylic acid group of nicotinic acid (e.g., methyl ester formation) to avoid side reactions.
  • Step 2: Activate the 6-position of the nicotinic acid derivative with a leaving group (e.g., halogen).
  • Step 3: React with pyridin-3-ylmethanol under basic conditions (e.g., K2CO3 in DMF) or via Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) .
  • Step 4: Deprotect the ester group to regenerate the carboxylic acid (e.g., hydrolysis with NaOH).

Key Considerations:

  • Monitor reaction progress using TLC or HPLC to detect intermediates.
  • Optimize solvent polarity (e.g., DMF for SNAr, THF for Mitsunobu) to enhance yield .

Basic: How is structural characterization of this compound performed?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.0–9.0 ppm) and methoxy protons (δ ~3.8–4.5 ppm). Pyridine and nicotinic acid moieties show distinct splitting patterns .
    • ¹³C NMR: Carboxylic acid carbon appears at δ ~170 ppm; pyridine carbons range from δ 120–150 ppm.
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns.
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry if crystalline .
  • HPLC Purity Analysis: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) .

Advanced: How can reaction conditions be optimized for coupling pyridin-3-ylmethanol to nicotinic acid derivatives?

Methodological Answer:
Optimization involves systematic variation of parameters:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling or CuI for Ullmann-type reactions.
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for SNAr efficiency .
  • Temperature: Elevated temperatures (80–120°C) often improve reaction rates but may degrade sensitive intermediates.
  • Base Selection: Use weak bases (K2CO3) for SNAr or strong bases (NaH) for deprotonation in Mitsunobu reactions.

Data-Driven Example:

ConditionYield (%)Purity (%)
DMF, K2CO3, 80°C6595
THF, DEAD, PPh37298

Troubleshooting:

  • Low yield? Check for unreacted starting material via LC-MS.
  • Side products? Use scavengers (e.g., molecular sieves) to absorb water .

Advanced: What strategies are recommended for improving solubility and formulation in biological assays?

Methodological Answer:

  • Solubility Screening: Test in DMSO (stock solution), PBS (pH 7.4), or cell culture media. Use sonication or heating (37°C) to aid dissolution.
  • Salt Formation: Convert the carboxylic acid to a sodium or ammonium salt for enhanced aqueous solubility .
  • Co-solvents: Use cyclodextrins or surfactants (e.g., Tween-80) to stabilize hydrophobic compounds.

Example Solubility Data:

SolventSolubility (mg/mL)
DMSO50
PBS (pH 7.4)1.2
Ethanol8.5

Validation:

  • Measure solubility via nephelometry or UV-Vis spectroscopy .

Advanced: How can researchers evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Target enzymes (e.g., kinases or carboxylases) using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
    • IC50 determination via dose-response curves (0.1–100 μM range) .
  • Cellular Uptake Studies:
    • Use LC-MS to quantify intracellular concentrations in cell lysates.
    • Compare with structurally related analogs (e.g., 6-methoxy derivatives) .
  • Toxicity Screening:
    • MTT assay in HEK293 or HepG2 cells to assess cytotoxicity.

Data Interpretation:

  • Correlate structural features (e.g., pyridine substitution) with activity trends.

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use a fume hood for weighing and reactions to avoid inhalation of fine particles.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid:
    • Skin contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.
    • Inhalation: Move to fresh air; monitor for respiratory distress .

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